
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
Übersicht
Beschreibung
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with two hydroxymethyl groups and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the reduction of 1,1-cyclopropanedicarboxylic ester using hydrogen over a copper catalyst supported by zinc oxide, chromium oxide, magnesium oxide, aluminum oxide, or silicon dioxide . Another method includes the reaction of carbenes with alkenes to form cyclopropane structures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropanes.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(hydroxymethyl)cyclopropane: Lacks the vinyl group, making it less reactive in certain types of reactions.
1,1-Bis(hydroxymethyl)ethylene: Contains a double bond instead of a cyclopropane ring, leading to different reactivity and applications.
1,1-Bis(hydroxymethyl)propane: A linear compound with different physical and chemical properties.
Uniqueness
1,1-Bis(hydroxymethyl)-2-vinylcyclopropane is unique due to its combination of a strained cyclopropane ring and reactive vinyl and hydroxymethyl groups. This structure imparts significant reactivity and versatility, making it valuable in various synthetic and industrial applications.
Eigenschaften
IUPAC Name |
[2-ethenyl-1-(hydroxymethyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFNEOPZYERID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544149 | |
| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102225-94-5 | |
| Record name | (2-Ethenylcyclopropane-1,1-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorophenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1649522.png)




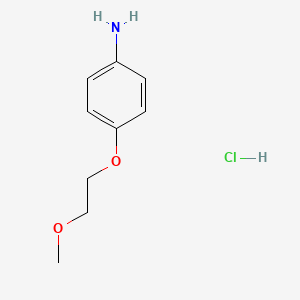
![N-(2-ethoxyphenyl)-2-isopropyl-1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxamide](/img/structure/B1649531.png)
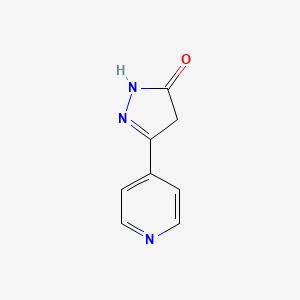
![1-[(Diethylamino)methyl]cyclopropanamine](/img/structure/B1649535.png)
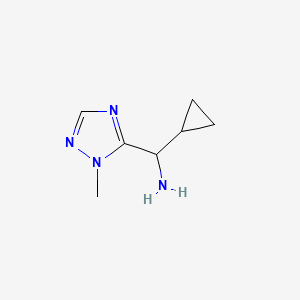
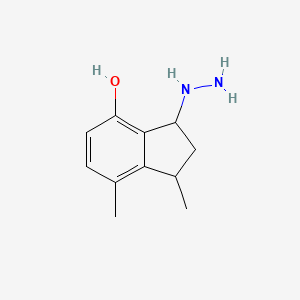
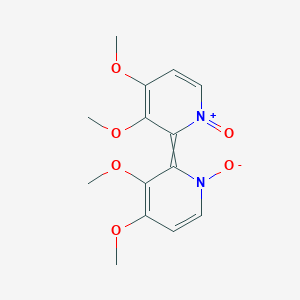

![2-[4-(Hydrazinylmethyl)phenoxy]acetamide](/img/structure/B1649544.png)
